molecular formula C6H8ClN3O B1372829 2-Amino-5-(2-chloroethyl)pyrimidin-4-OL CAS No. 805180-47-6

2-Amino-5-(2-chloroethyl)pyrimidin-4-OL

Cat. No. B1372829
M. Wt: 173.6 g/mol
InChI Key: GEHBPEUNXXHIFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Amino-5-(2-chloroethyl)pyrimidin-4-OL” is a chemical compound with the CAS Number: 49665-74-9 . Its IUPAC name is 2-amino-5-(2-chloroethyl)pyrimidin-4(3H)-one . The molecular formula of this compound is C6H8ClN3O, and it has a molecular weight of 173.60 .


Molecular Structure Analysis

The InChI code for “2-Amino-5-(2-chloroethyl)pyrimidin-4-OL” is 1S/C6H8ClN3O/c7-2-1-4-3-9-6(8)10-5(4)11/h3H,1-2H2,(H3,8,9,10,11) . This code provides a specific textual representation of the compound’s molecular structure.

It should be stored at a temperature of 28°C .

Scientific Research Applications

Molecular Structure and Properties

  • Cation Tautomerism and Hydrogen Bonding : Pyrimidines, including derivatives like 2-amino-5-(2-chloroethyl)pyrimidin-4-ol, exhibit unique molecular properties such as cation tautomerism. These compounds are crucial in biology and medicine, playing a significant role in DNA. The molecular structure, particularly the aminopyrimidine fragment, is key in pharmaceuticals for its role in molecular recognition and hydrogen bonding processes (Rajam et al., 2017).

Chemical Synthesis and Modification

  • Chlorination of Pyrimidin-4-ols : The synthesis and chlorination of pyrimidin-4-ols, including those with 5-nitrogen functionality, have been explored. This includes the preparation of various chlorinated derivatives, demonstrating the chemical versatility of compounds like 2-amino-5-(2-chloroethyl)pyrimidin-4-ol (Harnden & Hurst, 1990).

Applications in Sensing and Detection

  • Colorimetric and Fluorometric Sensors : Pyrimidine derivatives are used in creating colorimetric and fluorometric sensors. Such sensors can detect metal ions, showcasing the application of pyrimidine-based compounds in analytical chemistry and environmental monitoring (Gupta et al., 2016).

Biological and Medicinal Applications

  • Biological Evaluation of Derivatives : Novel derivatives based on 2-amino-substituted pyrimidin-4-ols, including 2-amino-5-(2-chloroethyl)pyrimidin-4-ol, have shown biological significance. These derivatives exhibit stimulating action on plant growth, hinting at their potential in agricultural applications (Yengoyan et al., 2019).

  • Anti-Inflammatory and Analgesic Properties : Pyrimidine derivatives have been synthesized with potential anti-inflammatory, analgesic, and antipyretic activities. These findings indicate the pharmaceutical significance of such compounds in developing new therapeutic agents (Antre et al., 2011).

Safety And Hazards

For safety information and potential hazards associated with “2-Amino-5-(2-chloroethyl)pyrimidin-4-OL”, it’s recommended to refer to its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

2-amino-5-(2-chloroethyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O/c7-2-1-4-3-9-6(8)10-5(4)11/h3H,1-2H2,(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEHBPEUNXXHIFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=N1)N)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-(2-chloroethyl)pyrimidin-4-OL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-5-(2-chloroethyl)pyrimidin-4-OL
Reactant of Route 2
Reactant of Route 2
2-Amino-5-(2-chloroethyl)pyrimidin-4-OL
Reactant of Route 3
Reactant of Route 3
2-Amino-5-(2-chloroethyl)pyrimidin-4-OL
Reactant of Route 4
2-Amino-5-(2-chloroethyl)pyrimidin-4-OL
Reactant of Route 5
Reactant of Route 5
2-Amino-5-(2-chloroethyl)pyrimidin-4-OL
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-Amino-5-(2-chloroethyl)pyrimidin-4-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.